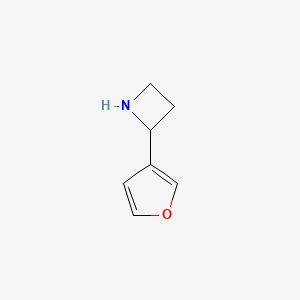

2-(Furan-3-yl)azetidine

Description

BenchChem offers high-quality 2-(Furan-3-yl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRKUVUBGXHHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Potential of 2-(Furan-3-yl)azetidine in Drug Discovery

Executive Summary

The confluence of strained ring systems with privileged aromatic heterocycles represents a powerful strategy in modern medicinal chemistry. This guide provides an in-depth technical overview of 2-(Furan-3-yl)azetidine, a molecule that marries the desirable conformational rigidity and metabolic stability of the azetidine scaffold with the versatile chemical and electronic properties of the furan ring. While this specific molecule is not extensively documented in current literature, this paper serves as an expert guide to its synthesis, characterization, and potential applications by leveraging established principles and analogous chemical art. We present a robust, logical framework for its synthesis, predict its key physicochemical and spectroscopic properties, and discuss its potential as a valuable building block for creating novel chemical entities with therapeutic promise.

The Strategic Value of Furan-Azetidine Scaffolds

In the quest for novel therapeutics, the molecular architecture of a compound is paramount. Azetidines, four-membered nitrogen heterocycles, have emerged as highly sought-after motifs in drug design.[1][2] Their inherent ring strain imparts a defined three-dimensional geometry, which can enhance binding to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[1] The azetidine nitrogen also serves as a convenient vector for chemical diversification.

The furan ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and approved drugs.[3][4] It often acts as a bioisosteric replacement for phenyl groups, offering modulated electronic properties and potential for improved metabolic profiles.[5]

The combination of these two scaffolds in 2-(Furan-3-yl)azetidine creates a chiral building block with significant potential. The furan is linked at the 3-position, which offers a different electronic and steric presentation compared to the more commonly explored 2-position. This guide will provide the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising molecule.

Molecular Structure and Predicted Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the first step in any rational drug design campaign.

Chemical Structure

-

Systematic Name: 2-(Furan-3-yl)azetidine

-

Molecular Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

-

Chirality: The C2 position of the azetidine ring is a stereocenter.

Caption: Retrosynthetic analysis of 2-(Furan-3-yl)azetidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-amino-1-(furan-3-yl)butan-1-ol

-

Rationale: This step involves a standard Grignard reaction to form the key C-C bond. [6][7][8]Furan-3-carbaldehyde is the electrophile. A Boc-protected aminopropyl Grignard reagent is used as the nucleophile to prevent self-reaction of the amine.

-

Protocol:

-

To a solution of furan-3-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add a solution of (3-(tert-butoxycarbonylamino)propyl)magnesium bromide (1.2 eq) in THF dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) for the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amino alcohol.

-

Step 2: Intramolecular Cyclization via Mitsunobu Reaction

-

Rationale: The Mitsunobu reaction is a reliable and mild method for achieving intramolecular cyclization to form azetidines, proceeding with a clean inversion of stereochemistry at the alcohol carbon. [9][10][11][12]* Protocol:

-

Dissolve the amino alcohol from Step 1 (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. Caution: DIAD is a hazardous reagent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor for the formation of the N-Boc-2-(furan-3-yl)azetidine by LC-MS.

-

Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

-

Step 3: Deprotection to Yield 2-(Furan-3-yl)azetidine

-

Rationale: The Boc protecting group is acid-labile and can be removed cleanly under standard conditions.

-

Protocol:

-

Dissolve the purified N-Boc-2-(furan-3-yl)azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

-

Monitor deprotection by TLC or LC-MS.

-

Concentrate the mixture under reduced pressure.

-

To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer and concentrate. For better stability and handling, the product can be isolated as the TFA or HCl salt.

-

Reactivity and Strategic Functionalization

The synthetic utility of 2-(Furan-3-yl)azetidine lies in its potential for selective functionalization at two key positions.

Caption: Key reactivity and functionalization pathways.

-

N-Functionalization: The secondary amine of the azetidine is the most reactive site. It readily participates in standard N-functionalization reactions (acylation, sulfonylation, alkylation, reductive amination), making it an ideal handle for library synthesis and the introduction of pharmacophoric elements.

-

Furan Ring Reactivity: The furan ring can undergo electrophilic aromatic substitution. The azetidine substituent is activating, and substitution is likely to be directed to the C2 or C4 positions of the furan ring. Directed ortho-metalation using a strong base like n-butyllithium after N-protection could also provide a route to regioselective functionalization.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following are the expected analytical signatures.

| Technique | Expected Observations |

| ¹H NMR | - Furan Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm). - Azetidine Protons: Complex multiplets in the aliphatic region (~2.0-4.5 ppm), with characteristic splitting patterns due to the rigid ring. The C2 proton will be a multiplet coupled to both the furan and C3 protons. - NH Proton: A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | - Furan Carbons: Four signals in the aromatic/olefinic region (~110-150 ppm). - Azetidine Carbons: Three distinct signals in the aliphatic region (~25-65 ppm). |

| Mass Spec (HRMS) | The calculated exact mass for C₇H₉NO ([M+H]⁺) is 124.0757. HRMS should confirm this value to within 5 ppm. |

| IR Spectroscopy | - N-H Stretch: A moderate band around 3300-3400 cm⁻¹. - C-O-C Stretch (Furan): A strong band around 1050-1150 cm⁻¹. - C-H Stretches: Aliphatic (~2850-3000 cm⁻¹) and aromatic (~3100-3150 cm⁻¹) signals. |

Workflow from Synthesis to Application

The integration of 2-(Furan-3-yl)azetidine into a drug discovery program follows a logical progression.

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion and Forward Outlook

2-(Furan-3-yl)azetidine represents a scientifically sound and synthetically accessible building block for contemporary drug discovery. Its unique topology offers a compelling scaffold for exploring new chemical space. This guide provides the necessary theoretical and practical framework for its synthesis and characterization, empowering research teams to leverage its potential. The true value of this molecule will be realized through its incorporation into diverse molecular designs and subsequent evaluation in a range of biological assays. We strongly encourage its consideration in programs targeting kinases, proteases, and other enzyme classes where conformational constraint and novel aromatic interactions are key determinants of activity.

References

- Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.

- Quinodoz, P., et al. (2018). Synthesis of N-Aryl-2-cyanoazetidines. Synlett, 29(10), 1335-1339.

- Loğoğlu, E., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490–497.

- Singh, G., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(9), 1537-1559.

- Hosomi, A., & Sakurai, H. (1976). A new synthesis of γ-keto aldehydes and γ-diketones. Tetrahedron Letters, 17(16), 1295-1298.

- Couty, F., & Evano, G. (2006). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. Tetrahedron Letters, 47(49), 8783-8786.

- Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry, 71(1), 135-141.

- Parmar, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2659.

-

ChemAxon. (2023). Calculators and Predictors. [Link]

-

Sander, T. (2013). OSIRIS Property Explorer. [Link]

- Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 16.

- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Murai, T., & Asai, F. (2007). A Highly Efficient Three-Component Coupling Reaction between Thioformamides and Organolithium and Grignard Reagents. Journal of the American Chemical Society, 129(4), 780-781.

- Lo, H.-Y., et al. (2020). Fused azetidine formation via intramolecular Mitsunobu reaction. In Fused-Linked and Spiro-Linked N-Containing Heterocycles.

- Wade Jr., L.G. (2017). Organic Chemistry (9th ed.). Pearson.

- Krasovskiy, A., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl₃·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.

- Furan-containing compounds in drug discovery. (2023). AlQalam Journal of Medical and Applied Sciences, 6(1), 123-134.

- Couty, F., & Marrot, J. (2005). Synthesis of enantiopure 2-substituted azetidines from β-amino alcohols. Tetrahedron: Asymmetry, 16(14), 2445-2451.

-

ChemAxon. (2023). Chemicalize. [Link]

- Swamy, K. C. K., et al. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions.

-

LibreTexts. (2023). Grignard Reactions. [Link]

-

Organic Chemistry Portal. (2023). Mitsunobu Reaction. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

- Loğoğlu, E., Yilmaz, M., Katircioğlu, H., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497.

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2022). Oriental Journal of Chemistry, 38(4).

-

Actelion. (2013). OSIRIS Property Explorer. [Link]

- Parmar, V., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2659.

-

NPTEL. (2013). 15N NMR in Heterocyclic Chemistry. [Link]

- Furans, thiophenes and related heterocycles in drug discovery. (2005). Journal of Medicinal Chemistry, 48(23), 7193-7209.

- A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences, 6(1).

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (2023). Mitsunobu Reaction. [Link]

-

Virtual Computational Chemistry Laboratory. (2023). On-line Software. [Link]

- The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. (2019).

-

ACD/Labs. (2023). NMR Spectrum Prediction. [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

BioGem.Org. (2023). AA-Prop - Protein Physicochemical Properties Prediction Tool. [Link]

- Fused azetidine 92 formation via intramolecular Mitsunobu reaction. (2018).

-

LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. ijabbr.com [ijabbr.com]

- 5. orientjchem.org [orientjchem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2-(Furan-3-yl)azetidine: A Technical Guide for Medicinal Chemists

Foreword: The Strategic Convergence of Strained Rings and Privileged Heterocycles

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a perpetual endeavor. The strategic incorporation of small, strained ring systems and biologically relevant heterocycles represents a powerful approach to navigating chemical space and unlocking new therapeutic possibilities. This guide delves into the promising, yet underexplored, therapeutic potential of 2-(Furan-3-yl)azetidine, a molecule that elegantly marries the desirable attributes of the azetidine scaffold with the versatile pharmacology of the furan moiety. For researchers, scientists, and drug development professionals, this document serves as an in-depth exploration of the core chemical principles, potential therapeutic applications, and practical synthetic considerations for this intriguing class of compounds.

The Azetidine Scaffold: A Compact Powerhouse in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a vital motif in contemporary drug discovery.[1] Their unique physicochemical and pharmacokinetic profiles stem from a combination of inherent ring strain (approximately 25.4 kcal/mol), a sp3-rich character, and conformational rigidity.[1][2] These features confer several advantages:

-

Improved Physicochemical Properties: The presence of an azetidine ring can enhance aqueous solubility and metabolic stability, crucial parameters for oral bioavailability.[1]

-

Vectorial Exit Points: The defined geometry of the azetidine ring provides precise vectors for substituent placement, allowing for fine-tuning of target engagement and ancillary pharmacology.

-

Novel Chemical Space: As a less explored scaffold compared to more common rings like pyrrolidine or piperidine, azetidine-containing compounds offer opportunities for novel intellectual property.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its clinical and commercial relevance.[1] The broad pharmacological potential of azetidine derivatives spans from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1][3]

The Furan Moiety: A Versatile Pharmacophore

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established pharmacophore present in a multitude of natural products and synthetic drugs.[4][5] Its utility in medicinal chemistry is multifaceted:

-

Bioisosteric Replacement: The furan ring can serve as a bioisostere for phenyl rings, offering altered steric and electronic properties that can modulate drug-receptor interactions and improve metabolic stability.[5]

-

Diverse Biological Activities: Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties.[4][6] Notable examples include the diuretic furosemide and the antibacterial nitrofurantoin.[4]

-

Hydrogen Bonding Capability: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The combination of these two privileged scaffolds in 2-(Furan-3-yl)azetidine presents a compelling starting point for the design of novel therapeutic agents.

Therapeutic Hypotheses for 2-(Furan-3-yl)azetidine

While specific biological data for 2-(Furan-3-yl)azetidine is not yet prevalent in the literature, we can formulate several evidence-based hypotheses for its therapeutic potential by considering the known activities of related compounds.

Oncology: Targeting Signaling Pathways

Azetidine derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is constitutively active in many human cancers and promotes tumor cell proliferation and survival.[7] The introduction of a furan moiety could modulate the electronic properties and binding interactions of such inhibitors, potentially leading to enhanced potency or selectivity.

Table 1: Potential Oncological Targets for 2-(Furan-3-yl)azetidine Derivatives

| Target Family | Specific Target (Example) | Rationale |

| Kinases | MEK, JAK | Azetidine is a known scaffold in approved kinase inhibitors.[1] |

| Transcription Factors | STAT3 | Azetidine amides have demonstrated STAT3 inhibition.[7] |

| Cell Cycle Regulators | CDKs | Exploration of novel heterocyclic scaffolds is ongoing. |

Infectious Diseases: Novel Antibacterial and Antiviral Agents

Both azetidine and furan derivatives have a rich history in the development of anti-infective agents.[5][8] The furan ring in nitrofurantoin is crucial for its antibacterial action, which involves the inhibition of bacterial DNA synthesis.[5] Azetidine-containing compounds have also demonstrated potent antibacterial and antimalarial activity.[2][8] The combination of these two pharmacophores in 2-(Furan-3-yl)azetidine could lead to compounds with novel mechanisms of action or improved activity against drug-resistant pathogens.

Central Nervous System (CNS) Disorders

The conformational rigidity and polarity of the azetidine ring make it an attractive scaffold for CNS-acting drugs, where precise interactions with receptors and transporters are paramount.[1] Azetidine derivatives have been explored as muscarinic antagonists and modulators of various CNS targets.[1] Furan-containing compounds have also been investigated for their potential in treating CNS disorders.[5] Therefore, 2-(Furan-3-yl)azetidine represents a promising starting point for the development of novel therapeutics for neurodegenerative and psychiatric conditions.

Synthetic Strategies and Methodologies

The synthesis of 2-(Furan-3-yl)azetidine, while not explicitly described in the literature, can be approached through established methods for the synthesis of substituted azetidines.[2][9] A key consideration is the stereoselective construction of the chiral center at the 2-position.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(Furan-3-yl)azetidine is outlined below. This approach leverages the cyclization of a suitably protected amino alcohol derived from a furan-containing amino acid precursor.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. orientjchem.org [orientjchem.org]

- 6. ijabbr.com [ijabbr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Emergence of 2-(Furan-3-yl)azetidine: A Novel Bioisostere for Modern Drug Discovery

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, the strategic application of bioisosterism stands as a cornerstone of modern medicinal chemistry.[1][2][3] This guide delves into the promising potential of 2-(Furan-3-yl)azetidine, a unique heterocyclic scaffold, as a versatile bioisostere in drug design. By dissecting the constituent components—the strained azetidine ring and the electron-rich furan moiety—we will explore the synergistic advantages this combination offers. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the rationale for its use, its potential applications, and a practical guide to its synthesis and evaluation.

The Principle of Bioisosterism: A Refresher

Bioisosterism, a fundamental concept in drug design, involves the substitution of a functional group or a molecule with another that has similar physical and chemical properties, with the aim of eliciting a similar biological response.[2][4] This strategy is employed to fine-tune the properties of a lead compound, addressing issues such as potency, selectivity, metabolic stability, and toxicity.[1][2] Bioisosteres can be classified as classical (atoms or groups with similar valence electron configurations) and non-classical (structurally distinct groups that produce similar biological effects).[2] The strategic deployment of bioisosteric replacements can lead to the discovery of novel intellectual property and the development of superior drug candidates.[2]

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in drug discovery.[5] Their growing popularity stems from the unique combination of properties conferred by their strained ring system.[6][7]

-

Enhanced sp³ Character and Three-Dimensionality: In an era where drug candidates are often plagued by "flatness," the inherent three-dimensionality of the azetidine ring offers a significant advantage. This increased sp³ character can lead to improved solubility, reduced off-target effects, and novel interactions with biological targets.[5]

-

Improved Physicochemical Properties: The incorporation of an azetidine moiety can favorably modulate a molecule's physicochemical properties. It can enhance aqueous solubility and metabolic stability compared to more common saturated heterocycles like piperidine and pyrrolidine.[5]

-

Structural Rigidity and Conformational Constraint: The rigid nature of the azetidine ring reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.[8]

-

Versatile Exit Vectors: The azetidine ring provides well-defined vectors for the attachment of substituents, allowing for the precise exploration of chemical space and the optimization of interactions with a target protein.[5]

Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine ring, underscoring its value in contemporary drug design.[6]

The Furan Moiety: More Than Just a Phenyl Ring Mimic

The furan ring, a five-membered aromatic heterocycle, is another important building block in medicinal chemistry.[9][10] It is often employed as a bioisostere for the phenyl ring, but its utility extends beyond simple mimicry.[10]

-

Modulation of Electronic and Steric Properties: The furan ring possesses distinct electronic and steric properties compared to a phenyl ring.[10] The presence of the oxygen heteroatom influences the ring's aromaticity and dipole moment, which can lead to altered interactions with the target protein.

-

Improved Metabolic Stability: In some contexts, replacing a phenyl ring with a furan can block sites of oxidative metabolism, thereby enhancing the metabolic stability of a compound.[11]

-

Hydrogen Bonding Capabilities: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in a carbocyclic aromatic ring.

-

Potential for Toxicity: It is crucial to acknowledge that furan-containing compounds can sometimes be associated with toxicity due to the formation of reactive metabolites through cytochrome P450-mediated oxidation.[12][13] Careful evaluation of the metabolic fate of any new furan-containing drug candidate is therefore essential.

2-(Furan-3-yl)azetidine: A Synergistic Combination for Bioisosteric Replacement

The combination of the azetidine and furan-3-yl moieties in a single scaffold, 2-(Furan-3-yl)azetidine, presents a compelling new tool for the medicinal chemist. This bioisostere can be envisioned as a replacement for a variety of common structural motifs in drug candidates.

Potential Bioisosteric Replacements

The 2-(Furan-3-yl)azetidine scaffold can be considered as a bioisostere for several key functionalities:

-

Aromatic and Heteroaromatic Rings: It can serve as a non-classical bioisostere for phenyl, pyridine, or other aromatic rings. The azetidine portion introduces three-dimensionality and improved physicochemical properties, while the furan ring mimics the aromatic character and provides potential hydrogen bonding interactions.

-

Substituted Pyrrolidines and Piperidines: In cases where a larger saturated heterocycle contributes to undesirable properties like high lipophilicity or poor metabolic stability, the more compact and rigid 2-(Furan-3-yl)azetidine could be a favorable replacement.

The following diagram illustrates the concept of bioisosteric replacement using 2-(Furan-3-yl)azetidine.

Caption: Bioisosteric replacement strategy with 2-(Furan-3-yl)azetidine.

Predicted Physicochemical Properties

The unique combination of the polar azetidine ring and the aromatic furan moiety is expected to result in a favorable balance of physicochemical properties.

| Property | Predicted Impact of 2-(Furan-3-yl)azetidine | Rationale |

| Solubility | Increased | The nitrogen atom of the azetidine ring can be protonated at physiological pH, leading to improved aqueous solubility. |

| Lipophilicity (LogP) | Moderate | The furan ring contributes to lipophilicity, while the azetidine ring can decrease it, leading to a potentially well-balanced LogP. |

| Metabolic Stability | Potentially Improved | The azetidine ring is generally more metabolically stable than larger saturated heterocycles. The furan ring's metabolic fate would need to be assessed on a case-by-case basis. |

| Molecular Weight | Lower | As a replacement for larger ring systems, it can help in controlling molecular weight, a key parameter in drug design. |

| pKa | Basic | The azetidine nitrogen will have a basic pKa, which can be modulated by the substituent on the nitrogen. |

Proposed Synthetic Strategy

While the direct synthesis of 2-(Furan-3-yl)azetidine is not extensively reported, a plausible synthetic route can be devised based on established methods for azetidine synthesis.[14][15] A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for 2-(Furan-3-yl)azetidine.

A more detailed, step-by-step protocol for a potential synthetic workflow is provided below.

Experimental Protocol: Synthesis of N-Boc-2-(Furan-3-yl)azetidine

Step 1: Synthesis of N-Boc-azetidine-2-carboxylic acid

This starting material can be prepared from commercially available precursors following literature procedures.

Step 2: Conversion to a suitable coupling partner (e.g., Weinreb amide or ester)

-

To a solution of N-Boc-azetidine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a suitable amine or alcohol (e.g., N,O-dimethylhydroxylamine hydrochloride for the Weinreb amide).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion.

-

Work up the reaction and purify the product by column chromatography.

Step 3: Grignard or organolithium addition of a furan-3-yl metallic species

-

Prepare the furan-3-yl Grignard or organolithium reagent from 3-bromofuran or furan, respectively.

-

Add the organometallic reagent to a solution of the Weinreb amide or ester from Step 2 at low temperature (e.g., -78 °C).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and allow it to warm to room temperature.

-

Extract the product and purify by column chromatography.

Step 4: Reduction of the resulting ketone

-

Reduce the ketone from Step 3 to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride).

-

The resulting alcohol can then be deoxygenated through a Barton-McCombie deoxygenation or a related procedure to yield N-Boc-2-(Furan-3-yl)azetidine.

Step 5: Deprotection (if required)

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-(Furan-3-yl)azetidine.

Conclusion and Future Outlook

The 2-(Furan-3-yl)azetidine scaffold represents a novel and promising bioisostere for drug discovery. Its unique combination of a strained, three-dimensional azetidine ring and an electron-rich furan moiety offers a compelling set of properties that can be leveraged to address common challenges in lead optimization. While the synthesis may require a multi-step approach, the potential benefits in terms of improved physicochemical properties, enhanced biological activity, and the generation of new intellectual property make it a worthy target for exploration. As the demand for innovative drug candidates with superior profiles continues to grow, the strategic application of novel bioisosteres like 2-(Furan-3-yl)azetidine will undoubtedly play a crucial role in the future of medicinal chemistry. Further investigation into the synthesis and application of this and related scaffolds is highly encouraged.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Synthesis and Characterization of a Novel Azetidine Deriv

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025).

- Clinically approved drugs containing furan ring. (n.d.).

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Journal of Physics: Conference Series.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.

- Azetidines. (n.d.). Enamine.

- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.

- Examples of azetidine‐based bioisosters. (n.d.).

- Synthesis and biological evaluation of some novel furan derivatives. (2025). ResearchGate. [https://vertexaisearch.cloud.g. (2025).

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Azetidines - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. orientjchem.org [orientjchem.org]

- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azetidine synthesis [organic-chemistry.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Conformational Analysis of 2-Substituted Azetidine Rings: A Technical Guide

This guide provides a rigorous technical analysis of the conformational behavior of 2-substituted azetidine rings, tailored for medicinal chemists and structural biologists.

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) is a critical scaffold in modern drug discovery, serving as a conformationally restricted bioisostere of proline, piperidine, or acyclic amines. Unlike the rigid cyclopropane or the well-defined chair of cyclohexane, azetidine exists in a dynamic equilibrium driven by ring strain (~25.4 kcal/mol) and torsional forces.

For 2-substituted azetidines, this equilibrium is non-trivial. The interplay between ring puckering (the "butterfly" motion) and nitrogen inversion creates a complex conformational landscape that dictates binding affinity and metabolic stability. This guide details the theoretical framework, experimental determination via NMR, and computational modeling of these systems.

Theoretical Framework: The Energy Landscape

The "Butterfly" Pucker

To alleviate eclipsing interactions between adjacent methylene protons, the azetidine ring deviates from planarity. It adopts a puckered conformation characterized by a puckering angle (

-

Unsubstituted Azetidine:

in the gas phase. -

Barrier to Inversion: The energy barrier for ring flipping (passing through a planar transition state) is extremely low (~1.3 kcal/mol), allowing rapid equilibration at room temperature.

The 2-Substituent Effect

Introducing a substituent at the C2 position breaks the symmetry. The substituent (

-

Pseudo-Equatorial: The substituent projects away from the ring bulk. This is generally the global minimum to minimize 1,2-steric repulsion with the N-substituent.

-

Pseudo-Axial: The substituent projects roughly perpendicular to the average plane. This is often higher in energy unless stabilized by specific stereoelectronic effects (e.g., anomeric effects with electronegative 2-substituents).

Nitrogen Inversion vs. Ring Flipping

The nitrogen atom in

-

Invertomers: For 2-substituted azetidines, N-inversion creates two distinct diastereomers (cis and trans relative to the C2 substituent).

-

N-Acyl Azetidines: In peptide mimetics (e.g., azetidine-2-carboxylic acid residues), the amide resonance flattens the nitrogen geometry, reducing the N-inversion complexity but locking the ring into a specific pucker dependent on the cis/trans amide rotamer.

Experimental Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for solution-phase conformational analysis. The rapid ring flipping averages the signals at room temperature, but the vicinal coupling constants (

The Karplus Relationship for Azetidines

The Karplus equation correlates the dihedral angle (

Key Diagnostic Rule: In 2-substituted azetidines, the cis and trans couplings between C2-H and C3-H are diagnostic.

| Parameter | Typical Value (Hz) | Structural Insight |

| 8.4 – 8.9 Hz | Protons on the same face.[1] Generally larger due to smaller dihedral angle (~0-20°). | |

| 5.8 – 7.9 Hz | Protons on opposite faces. Smaller value indicates a dihedral angle closer to 90-120°. | |

| -8 to -11 Hz | Geminal coupling. Magnitude affected by ring strain and electronegative substituents. |

Note: If

, the ring is likely undergoing rapid flipping between two equally populated puckers, or the ring is unusually planar (rare).

NOE/ROESY Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is essential for determining the relative stereochemistry of the N-substituent (if the inversion is slow or locked).

-

Strong NOE: Between C2-H and N-substituent

Cis relationship (sterically crowded). -

Weak/No NOE: Between C2-H and N-substituent

Trans relationship (preferred).

Computational Protocol

For precise prediction of barrier heights and conformer ratios, Density Functional Theory (DFT) is the standard.

Recommended Workflow

-

Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate initial candidates, varying the ring pucker (

) and N-inversion. -

Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or

B97X-D/def2-TZVP (includes dispersion corrections, crucial for small rings). -

Frequency Calculation: Confirm minima (no imaginary frequencies) and Transition States (one imaginary frequency corresponding to the ring flip).

-

Solvent Model: Use IEFPCM or SMD (e.g., in Chloroform or Water) as solvation stabilizes the more polar conformers.

Energy Landscape Visualization

The following diagram illustrates the coupled equilibrium of Ring Puckering and Nitrogen Inversion for a generic 2-substituted azetidine.

Caption: The coupled equilibrium of Azetidine. Horizontal transitions represent the low-energy ring flip (puckering), while vertical transitions represent the higher-energy nitrogen inversion.

Case Study: Azetidine-2-Carboxylic Acid (Aze)[2][3][4][5]

Azetidine-2-carboxylic acid (Aze) is a lower homologue of proline.[2] Its incorporation into peptides dramatically alters the backbone topology.

-

Structure: X-ray crystallography reveals a ring buckle of ~11° in the zwitterionic form.

-

Bioactivity: Aze acts as a "collagen poison." Because the ring is more rigid and has different bond angles than proline, it destabilizes the collagen triple helix when misincorporated.

-

Drug Design: In N-acetyl-Aze derivatives (peptide models), the cis isomer of the amide bond is more populated than in proline derivatives due to reduced steric clash between the N-acetyl group and the C2-carboxylate.

References

-

Conformational Analysis of Azetidines: J. Org. Chem., "Conformational Preferences of Proline Analogues with Different Ring Size."

-

NMR Coupling Constants: Beilstein J. Org. Chem., "NMR-prove of configuration: Karplus relationship in 4-membered rings."

-

Synthesis and Reactivity: RSC Org. Biomol. Chem., "Recent Advances in the Synthesis and Reactivity of Azetidines."

-

Azetidine-2-Carboxylic Acid Crystal Structure: J. Am. Chem. Soc., "Crystal structure and conformation of L-azetidine-2-carboxylic acid."

-

Nitrogen Inversion Barriers: J. Phys. Chem. A, "Ring inversion barrier of diazepam and derivatives (Comparative context for azanuclei)."

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Furan-3-yl)azetidine

[1][2][3]

Executive Summary

The emergence of fragment-based drug discovery (FBDD) has shifted focus from flat, aromatic scaffolds to

However, the incorporation of this fragment introduces specific physicochemical challenges.[3] The basicity of the azetidine nitrogen, modulated by the inductive effects of the furan ring, creates a steep pH-dependent solubility profile.[2] Furthermore, the furan ring—while a bioisostere for phenyl—requires careful lipophilicity monitoring to avoid metabolic liabilities.[3]

This guide provides a comprehensive technical analysis of the solubility and lipophilicity of 2-(Furan-3-yl)azetidine, establishing a self-validating framework for its use in lead optimization.[1][2]

Physicochemical Architecture

Before establishing experimental protocols, we must define the compound's fundamental properties.[3] The values below represent a consensus of experimental data for the scaffold class and high-fidelity algorithmic predictions (QSPR) specific to the 2-(Furan-3-yl) isomer.

Table 1: Consensus Physicochemical Profile[1][2][3]

| Property | Value (Approx.) | Description & Causality |

| Molecular Weight | 123.15 g/mol | Fragment-sized; ideal for high ligand efficiency (LE).[1][2][3] |

| cLogP | 0.6 – 0.9 | Moderately Hydrophilic. The azetidine ring lowers lipophilicity compared to pyrrolidine analogs.[1][2] |

| LogD (pH 7.4) | -1.5 to -0.8 | Critical Metric. At physiological pH, the amine is predominantly protonated, drastically lowering effective lipophilicity.[1][2][3] |

| pKa (Conjugate Acid) | 9.2 ± 0.3 | Basicity. Lower than unsubstituted azetidine (pKa ~11.[1][2][3]3) due to the electron-withdrawing inductive effect (-I) of the furan ring at the |

| TPSA | ~25 Ų | Low polar surface area suggests high blood-brain barrier (BBB) permeability potential if pKa is masked.[1][2][3] |

| H-Bond Donors | 1 (NH) | Secondary amine; amenable to further functionalization (e.g., amide coupling).[1][2][3] |

Structural Insight: The Azetidine "Pucker"

Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation.[3] The 2-position substitution (furan) locks the ring dynamics, creating a defined vector for substituents.[2][3] This rigidity reduces the entropic penalty of binding but can impact crystal packing energy, often resulting in higher thermodynamic solubility than predicted by LogP alone.

Solubility Profiling: The pH Dependency Trap[3]

For basic amines like 2-(Furan-3-yl)azetidine, reporting a single "solubility" value is scientifically negligent.[1][2][3] Solubility is a function of pH.[2][4]

The Mechanism[3]

-

pH < pKa (e.g., pH 1.2 - 6.0): The nitrogen is protonated (

).[2][3] The species exists as a cation, exhibiting high aqueous solubility (>10 mg/mL), driven by solvation of the ion.[2][3] -

pH > pKa (e.g., pH 10.0): The amine deprotonates to the free base.[2][3] Solubility drops precipitously to the intrinsic solubility (

), driven solely by the lipophilicity of the neutral molecule.[2]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Standard kinetic solubility (DMSO spike) is insufficient for fragments due to potential precipitation of amorphous solids.[1][2][3] Thermodynamic methods are required.

Step-by-Step Methodology:

-

Preparation: Weigh 5 mg of solid 2-(Furan-3-yl)azetidine into a chemically resistant glass vial.

-

Buffer Addition: Add 250 µL of buffer. Critical: Run in triplicate at three pH levels:

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm filter (ensure no drug adsorption to filter).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm for furan absorption) against a standard curve prepared in DMSO.

-

pH Verification: Measure the final pH of the supernatant. If the compound is a salt (e.g., HCl), it may shift the buffer pH significantly.[2]

Lipophilicity: LogP vs. LogD[1][2][3]

For 2-(Furan-3-yl)azetidine, LogP is a theoretical construct describing the neutral species.[1][2] However, at physiological pH (7.4), the molecule is >98% ionized (calculated via Henderson-Hasselbalch:

Therefore, LogD7.4 is the biologically relevant metric.[3]

Protocol: Miniaturized Shake-Flask LogD Determination

-

Phase Preparation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours. This prevents volume changes during partitioning.[2]

-

Stock Solution: Dissolve compound in pre-saturated octanol (or PBS if highly soluble) to 1 mM.

-

Partitioning: Mix equal volumes (e.g., 500 µL) of octanol and PBS phases containing the compound in a glass vial.

-

Agitation: Vortex for 60 minutes at 25°C. Centrifuge to ensure complete phase separation.

-

Analysis: Remove aliquots from both phases. Analyze via LC-MS/MS (preferred for fragments to avoid buffer interference).

-

Calculation:

[2][3]

Visualizing the Physiochemical Landscape

The following diagram illustrates the dynamic relationship between pH, ionization, and the resulting physicochemical behaviors of the molecule.

Figure 1: The Ionization Switch.[2][3] At physiological pH (7.4), 2-(Furan-3-yl)azetidine exists primarily in the blue state (protonated), driving high solubility but lower membrane permeability.[1][2][3]

Experimental Workflow: High-Throughput Validation

To validate this building block for a library, use the following decision tree. This ensures resources are not wasted on compounds with poor developability profiles.[2]

Figure 2: Validation Workflow. A systematic approach to profiling the azetidine fragment, prioritizing solubility confirmation before lipophilicity assessment.[2][3]

Implications for Drug Design[2][3][5][6][7][8]

The "Furan Liability"

While the physicochemical profile of 2-(Furan-3-yl)azetidine is generally favorable (low MW, moderate polarity), the furan ring is a structural alert.[1][2][3] Furan can be metabolized by Cytochrome P450 (specifically CYP2E1) to reactive cis-2-butene-1,4-dial, which can form adducts with proteins.[1][2][3]

-

Mitigation: During lead optimization, monitor glutathione (GSH) trapping in microsomal stability assays. Consider blocking the furan

-positions with methyl groups or replacing furan with less reactive isosteres (e.g., oxazole) if toxicity signals emerge.[2][3]

Blood-Brain Barrier (BBB) Penetration

The low LogD (-1.[1][2]5) at pH 7.4 suggests poor passive diffusion across the BBB.[2] However, the small size (MW < 150) and low TPSA (< 40 Ų) are favorable.[2]

References

-

Azetidine Scaffolds in Medicinal Chemistry

-

Solubility Protocols

-

Lipophilicity & Ionization

-

Furan Metabolic Liability

Methodological & Application

Scalable Synthesis of 2-(Furan-3-yl)azetidine: A Comprehensive Guide for Pharmaceutical and Agrochemical Research

Introduction: The Significance of the 2-(Furan-3-yl)azetidine Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility to drug candidates.[1] When functionalized with a furan ring, specifically at the 2-position, the resulting 2-(furan-3-yl)azetidine scaffold presents a unique chemical space for the development of novel therapeutics and agrochemicals. The furan moiety can engage in various non-covalent interactions with biological targets, while the strained four-membered azetidine ring provides a rigid and defined vector for substituent placement. This guide provides detailed, scalable, and field-proven protocols for the synthesis of 2-(furan-3-yl)azetidine, addressing the critical need for robust and efficient access to this valuable building block.

Strategic Overview of Synthetic Routes

Two primary synthetic strategies are presented, each with distinct advantages depending on the desired scale and available starting materials.

Route 1: Staudinger Cycloaddition and Subsequent Reduction

This classical yet highly effective approach involves the construction of a β-lactam (azetidin-2-one) intermediate via a [2+2] cycloaddition, followed by reduction to the target azetidine. This route is particularly advantageous for its modularity and the extensive body of literature supporting the key transformations.

Route 2: Intramolecular Cyclization of an Acyclic Precursor

This strategy relies on the formation of a linear precursor containing both the amine and a suitable leaving group, which then undergoes an intramolecular nucleophilic substitution to form the azetidine ring. This approach can offer a more direct route to the final product, potentially reducing the overall step count.

Route 1: Staudinger Cycloaddition and Reduction

This four-step synthesis provides a reliable and scalable pathway to 2-(furan-3-yl)azetidine, leveraging the well-established Staudinger cycloaddition.

Logical Workflow for Route 1

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of N-Benzyl-1-(furan-3-yl)methanimine

Rationale: The formation of an imine is the critical first step to prepare the substrate for the Staudinger cycloaddition. Benzylamine is chosen as the amine source due to the facile removal of the N-benzyl protecting group in the final step via hydrogenolysis. The use of a Dean-Stark apparatus ensures the efficient removal of water, driving the reaction to completion, which is crucial for achieving high yields on a large scale.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add furan-3-carbaldehyde (1.0 eq), benzylamine (1.05 eq), and toluene (approx. 0.5 M solution).

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to yield the crude N-benzyl-1-(furan-3-yl)methanimine, which can be used in the next step without further purification.

| Parameter | Value | Reference |

| Typical Yield | >95% (crude) | General knowledge |

| Purity | Sufficient for next step | General knowledge |

| Scale | Up to multi-kilogram | [2] |

Step 2: Staudinger [2+2] Cycloaddition

Rationale: The Staudinger cycloaddition is a powerful method for the synthesis of β-lactams.[3] In this step, a ketene, generated in situ from acetyl chloride and a tertiary amine base (e.g., triethylamine), undergoes a [2+2] cycloaddition with the previously synthesized imine.[4] The reaction is typically carried out at low temperatures to control the exothermic reaction and improve diastereoselectivity, although for this specific substrate, the stereochemistry at the 3-position is not a factor.

Protocol:

-

Dissolve the crude N-benzyl-1-(furan-3-yl)methanimine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.3 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-benzyl-4-(furan-3-yl)azetidin-2-one.

| Parameter | Value | Reference |

| Typical Yield | 60-75% | [5][6] |

| Purity | >95% after chromatography | [5] |

| Key Considerations | Strict anhydrous conditions are essential for ketene formation. | [7] |

Step 3: Reduction of 1-Benzyl-4-(furan-3-yl)azetidin-2-one

Rationale: The reduction of the β-lactam carbonyl group is a crucial step to obtain the desired azetidine ring. Borane-tetrahydrofuran complex (BH₃·THF) is a preferred reducing agent for its high chemoselectivity towards amides over other functional groups and its relatively mild reaction conditions, which are important for preserving the furan ring. Lithium aluminum hydride (LiAlH₄) can also be used, but may require more stringent anhydrous conditions and careful quenching.

Protocol (using BH₃·THF):

-

Dissolve the purified 1-benzyl-4-(furan-3-yl)azetidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

Stir the mixture for 1 hour, then basify with an aqueous solution of sodium hydroxide (e.g., 2 M) until the pH is >10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-benzyl-2-(furan-3-yl)azetidine can be purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General knowledge |

| Purity | >95% after purification | General knowledge |

| Safety Note | Borane complexes are flammable and react with water. Handle with care. |

Step 4: N-Debenzylation to Yield 2-(Furan-3-yl)azetidine

Rationale: The final step involves the removal of the N-benzyl protecting group to yield the target compound. Catalytic hydrogenolysis is the most common and scalable method for this transformation.[8][9] Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. The addition of a small amount of acid can sometimes facilitate the reaction by preventing catalyst poisoning by the product amine.[10]

Protocol:

-

Dissolve N-benzyl-2-(furan-3-yl)azetidine (1.0 eq) in methanol (approx. 0.1 M).

-

Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(furan-3-yl)azetidine. The product can be further purified by distillation or crystallization of a salt if necessary.

| Parameter | Value | Reference |

| Typical Yield | >90% | [8][9] |

| Purity | High, often requires minimal purification | [9] |

| Safety Note | Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Handle with care. |

Route 2: Intramolecular Cyclization

This alternative route offers a potentially more convergent synthesis, starting from a furan-3-yl precursor and building the acyclic intermediate for cyclization.

Logical Workflow for Route 2

Caption: Synthetic pathway for Route 2.

Step 1: Mannich Reaction to form 3-Amino-1-(furan-3-yl)propan-1-one

Rationale: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. This reaction efficiently assembles the carbon-nitrogen backbone of the acyclic precursor. Careful control of reaction conditions is necessary to avoid polymerization or decomposition of the furan ring, which can be sensitive to strong acids.[11]

Protocol:

-

To a solution of the appropriate furan-3-yl ketone (1.0 eq) and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq) in a suitable solvent like ethanol, add paraformaldehyde (1.2 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

-

Dry the organic extracts and concentrate to yield the crude aminoketone, which can be purified by column chromatography.

| Parameter | Value | Reference |

| Typical Yield | 50-70% | [11] |

| Purity | >95% after chromatography | [11] |

| Key Considerations | Furan ring stability under acidic conditions. | [11] |

Step 2: Reduction of the Ketone

Rationale: The selective reduction of the ketone in the presence of the amine is required to form the 1,3-amino alcohol. Sodium borohydride is a mild and effective reagent for this transformation.

Protocol:

-

Dissolve the 3-amino-1-(furan-3-yl)propan-1-one (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature until complete, as monitored by TLC.

-

Quench the reaction with water and concentrate the solvent.

-

Extract the aqueous residue with an organic solvent, dry, and concentrate to yield the 3-amino-1-(furan-3-yl)propan-1-ol.

| Parameter | Value | Reference |

| Typical Yield | >90% | [11] |

| Purity | Sufficient for next step | [11] |

Steps 3 & 4: Hydroxyl Activation and Intramolecular Cyclization

Rationale: The final steps involve converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by an intramolecular Sɴ2 reaction by the amine to form the azetidine ring. This cyclization is often promoted by a non-nucleophilic base.

Protocol:

-

Dissolve the 3-amino-1-(furan-3-yl)propan-1-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with water and brine, then dry and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in a suitable solvent like acetonitrile and add a non-nucleophilic base such as potassium carbonate.

-

Heat the mixture to reflux until the cyclization is complete.

-

Cool the reaction, filter off the base, and concentrate the filtrate.

-

Purify the crude 2-(furan-3-yl)azetidine by distillation or column chromatography.

| Parameter | Value | Reference |

| Typical Yield (2 steps) | 50-70% | General knowledge |

| Purity | >95% after purification | General knowledge |

Characterization and Stability

Characterization: The final product, 2-(furan-3-yl)azetidine, should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Stability: Azetidines are generally stable compounds, but their strained nature can make them susceptible to ring-opening reactions under certain conditions.[1] The furan ring is known to be sensitive to strong acids.[11] Therefore, 2-(furan-3-yl)azetidine should be stored under neutral or slightly basic conditions and protected from strong acids.

Conclusion

The synthetic protocols detailed in this guide provide robust and scalable methods for the preparation of 2-(furan-3-yl)azetidine. Route 1, via the Staudinger cycloaddition, is a well-precedented and modular approach suitable for large-scale synthesis. Route 2, involving an intramolecular cyclization, offers a more convergent strategy. The choice of route will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. These detailed application notes are intended to empower researchers in drug discovery and agrochemical development to efficiently access this valuable and versatile chemical scaffold.

References

-

Staudinger, H. Ketene, eine neue Körperklasse. Ber. Dtsch. Chem. Ges.1905 , 38, 1735–1739. (Available at: [Link])

-

Palomo, C.; Aizpurua, J. M.; Ganboa, I.; Oiarbide, M. The Staudinger Reaction: A Story of a Century. Eur. J. Org. Chem.2007 , 2007, 3957–3974. (Available at: [Link])

-

Rook, T. J.; Hugel, H. M. Synthesis of Some 3-Furylamine Derivatives. Aust. J. Chem.2002 , 55, 795-798. (Available at: [Link])

-

Sajiki, H.; Hirota, K. A simple and practical method for the N-debenzylation of N-benzyl-N-Boc-amines. Tetrahedron Lett.1998 , 39, 3569-3572. (Available at: [Link])

-

Ágai, B.; Nádor, A.; Proszényák, Á.; Tárkányi, G.; Faigl, F. A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron2003 , 59, 8011-8016. (Available at: [Link])

-

Crisp, G. T.; Gebauer, M. G. Accelerated transmetallation in Stille couplings effected by chelation to the palladium. Tetrahedron Lett.1995 , 36, 3389-3392. (Available at: [Link])

-

Zhou, G.; Zhang, L.; Xue, Y.; Li, J. Progress of N-Benzyl Removal. Chin. J. Org. Chem.2019 , 39, 2428-2442. (Available at: [Link])

-

Marchand-Brynaert, J.; et al. A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Lett.1993 , 34, 287-290. (Available at: [Link])

-

Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules2012 , 17, 5721-5730. (Available at: [Link])

-

The Journal of Organic Chemistry Ahead of Print. (Available at: [Link])

-

Singh, R.; et al. Synthesis and biological evaluation of some novel furan derivatives. Bioorg. Med. Chem. Lett.2009 , 19, 4744-4747. (Available at: [Link])

-

Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. J. Med. Chem. Sci.2023 , 6, 553-558. (Available at: [Link])

-

ResearchGate. Stability of different azetidine esters. (Available at: [Link])

-

Kumar, D.; et al. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules2021 , 26, 1480. (Available at: [Link])

-

Domingo, L. R.; Aurell, M. J.; Pérez, P. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Acc. Chem. Res.2008 , 41, 927-935. (Available at: [Link])

-

Process Research & Development. Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. (Available at: [Link])

-

Baire, B. Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistryOpen2023 , 12, e202300093. (Available at: [Link])

-

Parmar, D. R.; et al. Azetidines of pharmacological interest. Arch. Pharm. (Weinheim)2021 , 354, e2100062. (Available at: [Link])

-

Shankar, M.; et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm. Res.2023 , 7, 000282. (Available at: [Link])

-

Common Organic Chemistry. Benzyl Protection. (Available at: [Link])

-

Obniska, J.; et al. Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Arch. Pharm. (Weinheim)2007 , 340, 435-441. (Available at: [Link])

-

Al-Masoudi, N. A.; et al. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67, o2807. (Available at: [Link])

-

Domingo, L. R.; Aurell, M. J.; Pérez, P. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. Org. Biomol. Chem.2007 , 5, 3277-3283. (Available at: [Link])

-

Zhang, Y.; et al. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Org. Biomol. Chem.2017 , 15, 2954-2958. (Available at: [Link])

-

Castillo, E.; et al. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen2021 , 10, 873-885. (Available at: [Link])

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Staudinger Synthesis [organic-chemistry.org]

- 8. sioc-journal.cn [sioc-journal.cn]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Preparation of 2-(Furan-3-yl)azetidine Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(Furan-3-yl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthetic strategy is designed to be robust and reproducible, emphasizing the rationale behind each procedural step to ensure both scientific integrity and successful execution. This document provides detailed methodologies, safety protocols, and characterization data to create a self-validating system for researchers.

Introduction and Strategic Overview

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity. The incorporation of a furan moiety, a common pharmacophore, can further enhance the biological activity profile of the resulting molecule.

The synthesis of 2-(Furan-3-yl)azetidine hydrochloride is achieved through a three-step process:

-

Synthesis of tert-butyl 2-bromoazetidine-1-carboxylate: This initial step involves the preparation of a key intermediate, an N-Boc-protected 2-bromoazetidine. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing unwanted side reactions in the subsequent steps.

-

Suzuki-Miyaura Coupling: The core C-C bond formation is accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 2-bromoazetidine intermediate and furan-3-ylboronic acid. This reaction is a powerful and versatile tool for the formation of biaryl and heteroaryl compounds.

-

N-Boc Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt to yield the stable and readily handleable final product.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for 2-(Furan-3-yl)azetidine hydrochloride.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| N-Boc-azetidine | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Benzoyl peroxide (BPO) | Reagent Grade | Commercially Available |

| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Furan-3-ylboronic acid | ≥97% | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Commercially Available |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Commercially Available |

| Potassium phosphate tribasic (K₃PO₄) | ≥98% | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Hydrochloric acid solution | 4 M in 1,4-dioxane | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Saturated aqueous sodium chloride (Brine) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer (e.g., ESI-MS)

Experimental Protocols

PART 1: Synthesis of tert-butyl 2-bromoazetidine-1-carboxylate

Rationale: This step introduces a bromine atom at the 2-position of the N-Boc protected azetidine ring. The choice of N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator is a standard and effective method for allylic and benzylic bromination, and in this case, for the bromination at a position alpha to the nitrogen atom in a strained ring system. Carbon tetrachloride is used as the solvent as it is inert to the reaction conditions.

Protocol:

-

To a solution of N-Boc-azetidine (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-bromoazetidine-1-carboxylate as a pale yellow oil.

Expected Yield: 60-70%

PART 2: Synthesis of tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate

Rationale: The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds. Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the alkyl bromide and facilitates the overall catalytic cycle, often leading to high yields in challenging couplings. Potassium phosphate is used as the base to activate the boronic acid for transmetalation. Anhydrous 1,4-dioxane is a suitable solvent for this reaction.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol:

-

To a dry flask under an inert atmosphere, add tert-butyl 2-bromoazetidine-1-carboxylate (1.0 eq), furan-3-ylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium phosphate tribasic (2.0 eq).

-

Add anhydrous 1,4-dioxane (0.1 M) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate.

Expected Yield: 75-85%

PART 3: Synthesis of 2-(Furan-3-yl)azetidine hydrochloride

Rationale: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid such as hydrochloric acid. Using a solution of HCl in an organic solvent like 1,4-dioxane allows for the deprotection and simultaneous precipitation of the hydrochloride salt of the product. Diethyl ether is often used to aid in the precipitation of the salt.

Protocol:

-

Dissolve tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the reaction mixture for 2-4 hours. The formation of a precipitate should be observed.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Add anhydrous diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to obtain 2-(Furan-3-yl)azetidine hydrochloride as a white to off-white solid.

Expected Yield: 90-98%

Data Summary and Characterization

| Step | Product | Expected Yield (%) | Purity (%) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |

| 1 | tert-butyl 2-bromoazetidine-1-carboxylate | 60-70 | >95 | ~5.5 (t, 1H), 4.0-3.8 (m, 2H), 2.6-2.4 (m, 2H), 1.45 (s, 9H) | ~159, 81, 60, 48, 35, 28 | [M+H]⁺ ~250/252 |

| 2 | tert-butyl 2-(furan-3-yl)azetidine-1-carboxylate | 75-85 | >98 | ~7.4 (s, 1H), 7.3 (t, 1H), 6.4 (s, 1H), 4.8 (t, 1H), 3.9-3.7 (m, 2H), 2.5-2.3 (m, 2H), 1.40 (s, 9H) | ~160, 143, 140, 125, 108, 80, 58, 48, 28, 25 | [M+H]⁺ ~238 |

| 3 | 2-(Furan-3-yl)azetidine hydrochloride | 90-98 | >98 | ~9.5 (br s, 2H), 7.8 (s, 1H), 7.6 (t, 1H), 6.6 (s, 1H), 5.2 (t, 1H), 4.2-4.0 (m, 2H), 2.9-2.7 (m, 2H) | ~144, 142, 123, 110, 55, 46, 23 | [M-Cl]⁺ ~137 |

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The provided values are estimations based on structurally similar compounds.

Safety Precautions

-